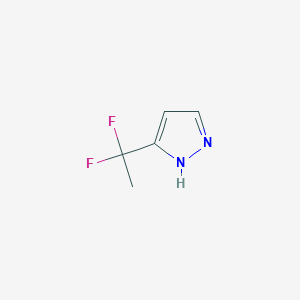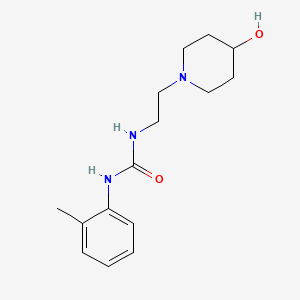
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. BAY 41-2272 has shown promising results in various scientific research studies, and its potential applications in medicine are being explored.
Applications De Recherche Scientifique
Biochemical Applications
Inhibition of Soluble Epoxide Hydrolase (sEH)
Compounds structurally related to 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea have been synthesized and tested for their potential as sEH inhibitors. These inhibitors play a significant role in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. For instance, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors showed substantial improvements in pharmacokinetic parameters and demonstrated effectiveness in reducing inflammatory pain in vivo, indicating their therapeutic potential (Rose et al., 2010).
Acetylcholinesterase Inhibition
Another related area of study focuses on the synthesis of compounds for antiacetylcholinesterase activity, targeting the treatment of conditions like Alzheimer's disease. Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to investigate their effectiveness in inhibiting acetylcholinesterase, optimizing the spacer length for higher inhibitory activities (Vidaluc et al., 1995).
Materials Science Applications
- Polymer Degradation: Urea, as a catalyst, has been employed in the glycolysis of poly(ethylene terephthalate) (PET) wastes, showcasing a green and highly active approach for recycling PET to obtain valuable monomers. This method highlights the potential of using urea-based catalysts for environmental sustainability and waste management (Wang et al., 2012).
Environmental Studies
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is critical in protecting industrial infrastructure and reducing maintenance costs (Mistry et al., 2011).
Electro-Fenton Degradation of Antimicrobials
Studies have also explored the degradation of antimicrobial compounds like triclosan and triclocarban using electro-Fenton systems. This research highlights the potential for using advanced oxidation processes to remove hazardous substances from wastewater, contributing to environmental protection (Sirés et al., 2007).
Propriétés
IUPAC Name |
1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-4-2-3-5-14(12)17-15(20)16-8-11-18-9-6-13(19)7-10-18/h2-5,13,19H,6-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITPZAYVLIIOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

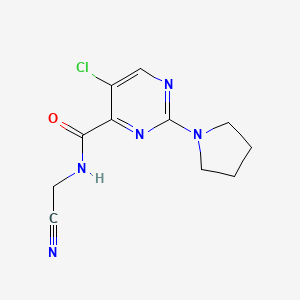
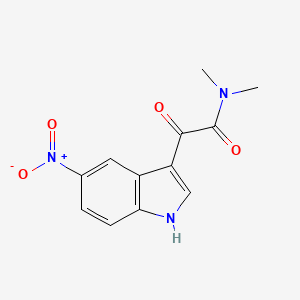
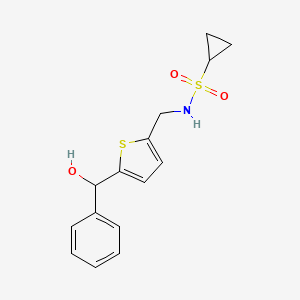
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide](/img/structure/B2468275.png)


![2-Chloro-N-[[3-(difluoromethyl)-1,2-oxazol-5-yl]methyl]acetamide](/img/structure/B2468281.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2468282.png)
![Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2468284.png)

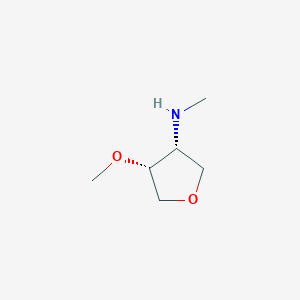
![2-Chloro-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2468288.png)
![4-(3-chlorophenyl)-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2468289.png)
